Cas no 69957-80-8 ((4-chlorophenyl)methyl(prop-2-en-1-yl)amine)

(4-Chlorophenyl)methyl(prop-2-en-1-yl)amine is a versatile amine derivative featuring both aromatic and aliphatic functional groups, making it a valuable intermediate in organic synthesis. The presence of a chlorophenyl moiety enhances its reactivity in electrophilic substitution reactions, while the allyl group offers opportunities for further functionalization via addition or polymerization processes. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are often incorporated into active ingredients. Its stability under standard conditions and compatibility with a range of reagents make it a practical choice for synthetic applications. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
(4-chlorophenyl)methyl(prop-2-en-1-yl)amine structure
69957-80-8 structure
Product Name:(4-chlorophenyl)methyl(prop-2-en-1-yl)amine
CAS No:69957-80-8
MF:C10H12ClN
MW:181.661981582642
MDL:MFCD07406232
CID:880682
PubChem ID:4717877
Update Time:2025-06-11

(4-chlorophenyl)methyl(prop-2-en-1-yl)amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Chlorobenzyl)prop-2-en-1-amine
    • CHEMBRDG-BB 9071055
    • N-(4-chlorobenzyl)-2-propen-1-amine(SALTDATA: HCl)
    • N-[(4-chlorophenyl)methyl]prop-2-en-1-amine
    • N-allyl-N-p-chlorobenzylamine
    • (4-chlorophenyl)methyl(prop-2-en-1-yl)amine
    • 69957-80-8
    • MXLWFBBJEPONGS-UHFFFAOYSA-N
    • EN300-1725156
    • AN-465/42767548
    • [(4-chlorophenyl)methyl](prop-2-en-1-yl)amine
    • N-allyl-N-(4-chlorobenzyl)amine
    • AKOS000224159
    • MFCD07406232
    • NCGC00326588-01
    • SCHEMBL6560123
    • AB01322024-02
    • DTXSID00405915
    • N-(4-CHLOROBENZYL)-2-PROPEN-1-AMINE
    • MDL: MFCD07406232
    • Inchi: 1S/C10H12ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8H2
    • InChI Key: MXLWFBBJEPONGS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CNCC=C

Computed Properties

  • Exact Mass: 181.06600
  • Monoisotopic Mass: 181.0658271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.00650

(4-chlorophenyl)methyl(prop-2-en-1-yl)amine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(4-chlorophenyl)methyl(prop-2-en-1-yl)amine Pricemore >>

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(4-chlorophenyl)methyl(prop-2-en-1-yl)amine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:69957-80-8)(4-chlorophenyl)methyl(prop-2-en-1-yl)amine
Order Number:A1171930
Stock Status:in Stock
Quantity:25g/10g/5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:21
Price ($):807.0/554.0/428.0/277.0
Email:sales@amadischem.com

Additional information on (4-chlorophenyl)methyl(prop-2-en-1-yl)amine

Introduction to (4-Chlorophenyl)methyl(prop-2-en-1-yl)amine (CAS No. 69957-80-8)

(4-Chlorophenyl)methyl(prop-2-en-1-yl)amine, also known by its CAS number 69957-80-8, is a versatile organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a 4-chlorophenyl group, a methyl group, and a prop-2-en-1-yl (allyl) amine moiety. The combination of these functional groups imparts distinct chemical and physical properties that make it an interesting candidate for various research and industrial applications.

The molecular formula of (4-chlorophenyl)methyl(prop-2-en-1-yl)amine is C10H13ClN, and its molecular weight is approximately 184.67 g/mol. The compound is typically synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with allylamine in the presence of a suitable base. The resulting product can be further purified using techniques such as column chromatography or recrystallization to ensure high purity for specific applications.

In recent years, (4-chlorophenyl)methyl(prop-2-en-1-yl)amine has gained attention in the field of medicinal chemistry due to its potential as a building block for the synthesis of more complex molecules. One notable application is in the development of novel drugs targeting specific biological pathways. For instance, researchers have explored the use of this compound as an intermediate in the synthesis of neuroprotective agents and anti-inflammatory drugs. The presence of the 4-chlorophenyl group can enhance the lipophilicity of the final product, which is crucial for improving its bioavailability and crossing the blood-brain barrier.

Beyond medicinal chemistry, (4-chlorophenyl)methyl(prop-2-en-1-yl)amine has also found applications in materials science. Its unique chemical structure makes it suitable for use as a monomer in polymer synthesis, particularly in the development of functional polymers with tailored properties. These polymers can be used in various applications, including coatings, adhesives, and electronic materials. The allyl amine moiety can participate in polymerization reactions, leading to polymers with enhanced mechanical strength and thermal stability.

Recent studies have also highlighted the potential of (4-chlorophenyl)methyl(prop-2-en-1-yl)amine in catalysis. The compound can serve as a ligand in transition metal-catalyzed reactions, where it can improve the selectivity and efficiency of various transformations. For example, it has been used as a ligand in palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules. The ability to fine-tune the reactivity and selectivity of these reactions through ligand design is a key factor in their widespread use in both academic and industrial settings.

In terms of safety and handling, (4-chlorophenyl)methyl(prop-2-en-1-yl)amine should be stored under appropriate conditions to maintain its stability and purity. It is generally recommended to store the compound at room temperature away from direct sunlight and moisture. Additionally, proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.

The environmental impact of (4-chlorophenyl)methyl(prop-2-en-1-yl)amine is another important consideration. While there are no specific regulations governing its use, it is advisable to follow general guidelines for the safe disposal of organic compounds to minimize any potential environmental impact.

In conclusion, (4-chlorophenyl)methyl(prop-2-en-1-yl)amine (CAS No. 69957-80-8) is a versatile compound with a wide range of applications in medicinal chemistry, materials science, and catalysis. Its unique molecular structure and chemical properties make it an attractive candidate for further research and development. As new studies continue to uncover its potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:69957-80-8)(4-chlorophenyl)methyl(prop-2-en-1-yl)amine
A1171930
Purity:99%/99%/99%/99%
Quantity:25g/10g/5g/1g
Price ($):807.0/554.0/428.0/277.0
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